4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
“4-fluoro-N-[5-(2-propynylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenecarboxamide” is a chemical compound with the CAS Number: 647031-48-9 . It has a molecular weight of 293.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-fluoro-N-[5-(2-propynylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide . The InChI code for this compound is 1S/C12H8FN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-3-5-9(13)6-4-8/h1,3-6H,7H2,(H,14,15,17) .Physical and Chemical Properties Analysis
The compound is solid in its physical form . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the web search results.Scientific Research Applications
Synthesis and Structural Characterization
- Catalyst- and Solvent-Free Synthesis : Research has explored the efficient synthesis of related heterocyclic amides through catalyst- and solvent-free methods, demonstrating innovative approaches to creating complex molecules with potential biological activities (Moreno-Fuquen et al., 2019).
- Microwave-Assisted Synthesis : Studies have also developed microwave-assisted techniques for synthesizing fluorobenzamides containing thiazole and thiazolidine structures, highlighting a promising direction for creating antimicrobial analogs (Desai et al., 2013).
Biological Activities
- Antiviral Activity : Some derivatives, such as L-methionine-coupled 1,3,4-thiadiazole derivatives, have been synthesized and shown to have activity against influenza virus, indicating potential therapeutic applications for related compounds (Tatar et al., 2021).
- Antimicrobial and Antifungal Properties : The synthesis of novel compounds and their evaluation for antimicrobial and antifungal properties have been a significant focus. Research has identified compounds with high antimicrobial activity, further studies of which are promising (Sych et al., 2019).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
Properties
IUPAC Name |
4-fluoro-N-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-3-5-9(13)6-4-8/h1,3-6H,7H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUTWFYECJGSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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